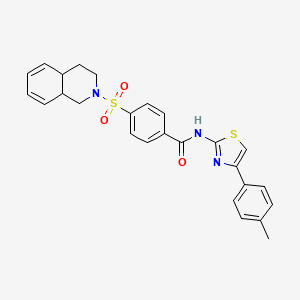

4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S2 and its molecular weight is 491.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves multi-step organic reactions. Typically, the process starts with the preparation of isoquinoline intermediates, followed by sulfonation, and finally coupling with the thiazole and benzamide units under carefully controlled conditions. Key reagents often include chlorosulfonic acid for sulfonation and thionyl chloride for activation of carboxylic acids. Reactions are generally conducted in inert atmospheres at controlled temperatures to optimize yield and purity.

Industrial Production Methods: For large-scale production, methods like continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability. These methods reduce reaction times, improve yields, and ensure consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo a variety of chemical reactions, such as:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The isoquinoline moiety can be reduced to its corresponding tetrahydroisoquinoline derivative.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride are commonly used. Typical reaction conditions vary from mild to severe, depending on the specific transformation required.

Major Products: Major products include modified derivatives of the original compound, often with enhanced properties or reactivity for further applications.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that benzamide derivatives, including those similar to the compound , exhibit promising anticancer properties. For example, compounds containing thiazole moieties have been shown to inhibit RET kinase activity, which is crucial in certain types of cancers. The synthesis of novel benzamide derivatives has led to the identification of compounds that demonstrate moderate to high potency against cancer cell lines in vitro .

Opioid Receptor Antagonism

Research has also highlighted the potential of tetrahydroisoquinoline derivatives as opioid receptor antagonists. These compounds can modify interactions at the mu-opioid receptor, which is significant for pain management and addiction therapies. In vitro studies have demonstrated that modifications to the tetrahydroisoquinoline structure can enhance receptor binding affinity and selectivity .

Synthesis and Structural Modifications

The synthesis of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide involves complex chemical reactions that allow for the introduction of various functional groups. This flexibility in design enables researchers to tailor the pharmacological properties of the compound:

- Functionalization : The introduction of sulfonyl groups and thiazole rings has been linked to enhanced biological activity.

- Diversity in Derivatives : The ability to synthesize a range of analogues allows for extensive structure-activity relationship studies, which are crucial for optimizing therapeutic efficacy .

Antimicrobial Properties

Compounds with similar structural features have shown notable antimicrobial activities. For instance, derivatives containing 1,3,4-thiadiazole rings have demonstrated significant antibacterial and antifungal activities against various pathogens. The incorporation of different substituents can influence these effects, making them candidates for further pharmacological exploration .

Neuropharmacological Effects

The tetrahydroisoquinoline scaffold is known for its neuropharmacological effects, including potential antidepressant and anxiolytic properties. Research into related compounds suggests that they may modulate neurotransmitter systems, offering avenues for treating mood disorders .

Case Studies

Comparaison Avec Des Composés Similaires

4-(2-(2-methylthiazol-4-yl)benzamido)benzenesulfonamide

2-(4-methylthiazol-2-ylamino)benzenesulfonamide

N-(4-(4-methylthiazol-2-yl)phenyl)sulfonylisoquinolin-2-amine

These similar compounds share partial structural features, yet differ in overall architecture and specific functionalities, highlighting the unique attributes of 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide.

Activité Biologique

The compound 4-((1,4,4a,8a-tetrahydroisoquinolin-2(3H)-yl)sulfonyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the tetrahydroisoquinoline moiety and the introduction of the sulfonyl and thiazole groups. The synthetic route often employs techniques such as:

- Nucleophilic substitutions to introduce functional groups.

- Cyclization reactions to form the isoquinoline structure.

- Coupling reactions to attach the thiazole and benzamide components.

2.1 Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, benzamide derivatives have been explored for their ability to inhibit specific kinases involved in cancer progression. In particular, compounds with a thiazole ring have shown promise as inhibitors of RET kinase, which is implicated in various cancers .

| Compound | Activity | Reference |

|---|---|---|

| 4-chloro-benzamides | Moderate to high RET kinase inhibition | |

| Thiadiazole derivatives | Anticancer activity |

2.2 Antimicrobial Effects

Compounds containing a thiadiazole ring have demonstrated broad-spectrum antimicrobial properties. For example, substituted 1,3,4-thiadiazole derivatives have shown inhibitory effects against various bacterial strains and fungi . The presence of hydrophobic moieties enhances their interaction with microbial membranes.

2.3 Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The thiazole and benzamide moieties play crucial roles in enhancing its pharmacological effects. Modifications at specific positions can lead to increased potency or selectivity against target enzymes or receptors.

Case Study 1: RET Kinase Inhibition

In a study evaluating a series of benzamide derivatives, one compound demonstrated a significant reduction in cell proliferation driven by RET mutations. This highlights the potential for developing targeted therapies for cancers associated with RET overexpression .

Case Study 2: Antimicrobial Activity

Another investigation into thiadiazole derivatives showed that specific substitutions increased their efficacy against Staphylococcus epidermidis, indicating that strategic modifications can enhance antimicrobial properties .

4. Research Findings

Recent research has emphasized the importance of the thiadiazole scaffold in drug design due to its versatile biological activities. The incorporation of this scaffold into novel compounds continues to be a focus for developing new therapeutics with enhanced efficacy against cancer and infectious diseases .

Propriétés

IUPAC Name |

4-(3,4,4a,8a-tetrahydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S2/c1-18-6-8-20(9-7-18)24-17-33-26(27-24)28-25(30)21-10-12-23(13-11-21)34(31,32)29-15-14-19-4-2-3-5-22(19)16-29/h2-13,17,19,22H,14-16H2,1H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPPFXMOGRMTIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5C=CC=CC5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.